1-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(4-Chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-chlorophenyl group and at position 4 with a 4-(2-methoxyphenyl)piperazine moiety. The pyrazolo[3,4-d]pyrimidine scaffold is pharmacologically significant, with analogs demonstrating antitumor, antiviral, and kinase inhibitory activities .
Properties
Molecular Formula |
C22H21ClN6O |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C22H21ClN6O/c1-30-20-5-3-2-4-19(20)27-10-12-28(13-11-27)21-18-14-26-29(22(18)25-15-24-21)17-8-6-16(23)7-9-17/h2-9,14-15H,10-13H2,1H3 |
InChI Key |
FBPGDCNUASPRIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the 4-chlorophenyl and 2-methoxyphenyl groups can be done through nucleophilic substitution reactions.
Piperazine ring formation: The piperazine moiety can be introduced through condensation reactions with suitable amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to dechlorinated products.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions, including the use of piperazine derivatives and halogenated phenyl groups. For instance, the reaction of 4-chlorobenzaldehyde with appropriate piperazine derivatives has been reported to yield high-purity products suitable for further biological evaluations .
Anticancer Properties
Research indicates that compounds based on the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. For example, several derivatives have been identified as potent dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. These compounds demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cell lines such as MCF-7 .
Table 1: Anticancer Activity of Related Compounds
| Compound | Target | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Compound 5i | EGFR/VEGFR2 | 0.3 | Strong apoptosis induction |
| Compound 5a | EGFR | 7.60 | Moderate inhibition |
| Compound 6 | VEGFR2 | 12.5 | Significant cell cycle arrest |
Neuroprotective Effects
Another promising application is in neuroprotection. The compound has been evaluated for its ability to protect neuronal cells from ischemic damage. In vitro studies suggest that it may enhance cell viability and reduce oxidative stress in neuronal cultures, indicating potential use in treating neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a recent study, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against various cancer cell lines. The lead compound exhibited an IC50 value significantly lower than established treatments, showcasing its potential as a novel anticancer agent. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Neuroprotection in Ischemia
A separate investigation focused on the neuroprotective properties of the compound in a rat model of ischemic stroke. Results indicated that treatment with the compound resulted in reduced infarct size and improved neurological outcomes compared to control groups. These findings support further exploration into its therapeutic applications for ischemic conditions .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Target Compound : The 2-methoxyphenyl group optimizes interactions with receptors requiring electron-donating substituents, while the 4-chlorophenyl enhances lipophilicity .
- Bromine Substitution (): Introduces steric and electronic effects, altering binding kinetics compared to the target’s chlorine substituent.
Modifications in the Pyrazolo[3,4-d]Pyrimidine Core
Substitutions on the pyrazolo[3,4-d]pyrimidine core influence scaffold stability and target engagement:
Biological Activity
1-(4-chlorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core substituted with a piperazine moiety and a chlorophenyl group, which are critical for its biological activity.
The compound has been shown to act primarily as an inhibitor of various kinases , including Src kinase. Inhibition of these kinases is crucial for disrupting signaling pathways associated with cancer cell proliferation and survival.
Key Mechanisms:
- Inhibition of Src Kinase : Src kinase is implicated in tumorigenesis; inhibition leads to reduced cell viability and tumor growth in preclinical models.
- EGFR Inhibition : The compound exhibits activity against epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. It has been reported to have IC50 values as low as against wild-type EGFR and against the mutant form (T790M) .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits anti-proliferative activity against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). Notably:
- Compound 12b , a derivative closely related to our compound of interest, showed promising anti-proliferative effects with IC50 values of against A549 cells .
- Flow cytometry revealed that this compound induces apoptosis and arrests the cell cycle at the S and G2/M phases .
In Vivo Studies
In vivo studies using xenograft models have shown that the compound significantly reduces tumor volume. For example:
- In mice inoculated with 32D-T315I CML cells, related compounds demonstrated more than 50% reduction in tumor size .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperazine and phenyl rings significantly affect the biological activity:
- Substitutions on the phenyl ring enhance potency against EGFR.
- The presence of methoxy groups appears to improve solubility and bioavailability.
Data Tables
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| 12b | EGFR | 0.016 | Inhibitor |
| SI388 | Src | Not specified | Reduces tumor viability |
| 1b | Various | >50% reduction in tumor volume | Anti-tumor activity |
Case Studies
A case study involving a series of pyrazolo[3,4-d]pyrimidine derivatives highlighted the effectiveness of these compounds in targeting multiple pathways involved in cancer progression:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
